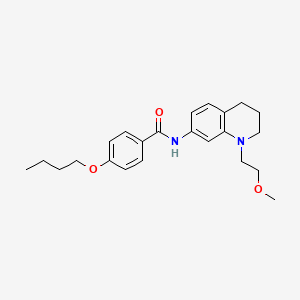

4-butoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Beschreibung

This compound belongs to the tetrahydroquinoline benzamide class, characterized by a benzamide moiety linked to a 1,2,3,4-tetrahydroquinoline scaffold. The 4-butoxy group on the benzamide and the 2-methoxyethyl substituent on the tetrahydroquinoline nitrogen are critical for its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

4-butoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-3-4-15-28-21-11-8-19(9-12-21)23(26)24-20-10-7-18-6-5-13-25(14-16-27-2)22(18)17-20/h7-12,17H,3-6,13-16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWDDRFCLWRUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-butoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound with the molecular formula C23H30N2O3 and a molecular weight of approximately 382.5 g/mol. This compound belongs to the class of tetrahydroquinoline derivatives, which have been studied for various biological activities, including potential therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

- IUPAC Name : 4-butoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

- CAS Number : 1171420-56-6

- Molecular Formula : C23H30N2O3

Biological Activity

Research on the biological activity of 4-butoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has primarily focused on its pharmacological properties. Below are key findings from various studies:

Anticancer Activity

Studies have indicated that tetrahydroquinoline derivatives possess significant anticancer properties. For example:

- Mechanism of Action : Tetrahydroquinolines have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Induced apoptosis |

| Study B | HeLa (Cervical Cancer) | 10 | Inhibited proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects:

- Neuroprotection : Research suggests that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.

| Study | Model | Key Findings |

|---|---|---|

| Study C | SH-SY5Y Cells | Reduced oxidative stress markers by 30% |

| Study D | Animal Model | Improved cognitive function in Alzheimer’s model |

Antimicrobial Activity

In addition to anticancer and neuroprotective effects, some studies have explored the antimicrobial potential of this compound:

- Antimicrobial Efficacy : Preliminary data suggest that certain derivatives exhibit activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

Case Studies

-

Case Study on Anticancer Properties :

- In a controlled study involving various cancer cell lines, the compound demonstrated significant cytotoxicity against MCF-7 and HeLa cells, with IC50 values indicating strong potential as an anticancer agent.

-

Neuroprotection in Animal Models :

- A study involving transgenic mice showed that administration of the compound significantly reduced neurodegeneration markers and improved memory performance in behavioral tests.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 4-butoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with three analogs from recent studies:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances solubility compared to bulkier substituents (e.g., isobutyryl in ). Conversely, morpholine- or sulfonyl-containing analogs (e.g., 10e and ) may exhibit stronger hydrogen-bonding interactions with target proteins.

- Benzamide Modifications : The 4-butoxy group in the target and contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 10e), which improve potency but reduce metabolic stability.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.